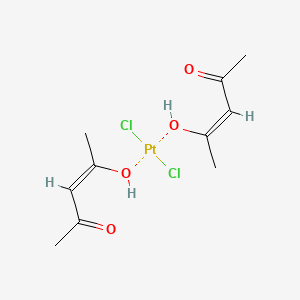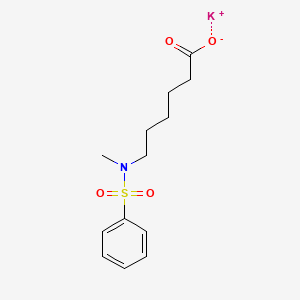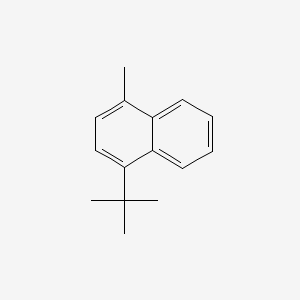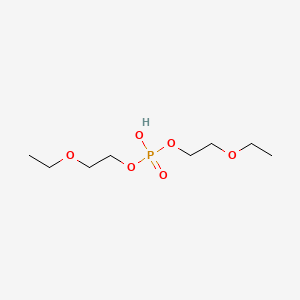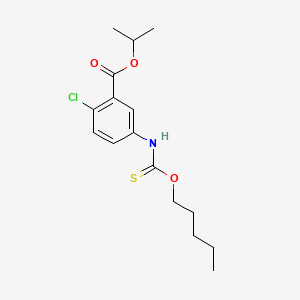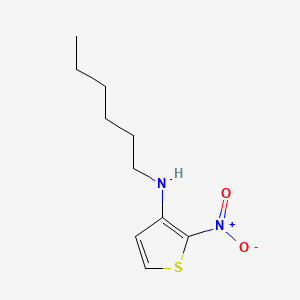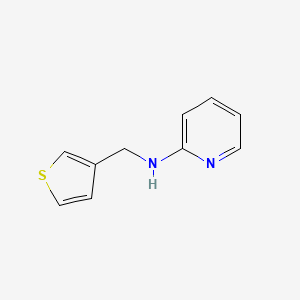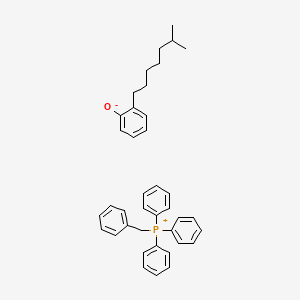
3,3-Dichloro-5-phenyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichloro-5-phenyloxolan-2-one is an organic compound with the molecular formula C10H8Cl2O2 It is a member of the oxolanone family, characterized by a five-membered lactone ring This compound is notable for its unique structure, which includes two chlorine atoms and a phenyl group attached to the oxolanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-5-phenyloxolan-2-one typically involves the chlorination of 5-phenyloxolan-2-one. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_8\text{O}_2 + 2\text{SOCl}2 \rightarrow \text{C}{10}\text{H}_8\text{Cl}_2\text{O}_2 + 2\text{SO}_2 + 2\text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of 3,3-dichloro-5-phenyl-2-ol.
Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: 3,3-Dichloro-5-phenyl-2-carboxylic acid.
Reduction: 3,3-Dichloro-5-phenyl-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Dichloro-5-phenyloxolan-2-one has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3-Dichloro-5-phenyloxolan-2-one is primarily based on its ability to interact with biological molecules through its reactive chlorine atoms and phenyl group. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3,3-Dichloro-5-methyloxolan-2-one: Similar structure but with a methyl group instead of a phenyl group.
3,3-Dichloro-5-ethyloxolan-2-one: Similar structure but with an ethyl group instead of a phenyl group.
3,3-Dichloro-5-propyloxolan-2-one: Similar structure but with a propyl group instead of a phenyl group.
Uniqueness: 3,3-Dichloro-5-phenyloxolan-2-one is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its alkyl-substituted counterparts. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
Eigenschaften
CAS-Nummer |
76617-38-4 |
|---|---|
Molekularformel |
C10H8Cl2O2 |
Molekulargewicht |
231.07 g/mol |
IUPAC-Name |
3,3-dichloro-5-phenyloxolan-2-one |
InChI |
InChI=1S/C10H8Cl2O2/c11-10(12)6-8(14-9(10)13)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI-Schlüssel |
DHPZQCISEMBVQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)C1(Cl)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


